molecular formula C20H17N3O3S B2407336 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034242-42-5

4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2407336
CAS No.: 2034242-42-5
M. Wt: 379.43
InChI Key: JKUFJHPJSUUWIH-UHFFFAOYSA-N
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Description

4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound featuring a quinoline moiety linked to a pyrrolidinylsulfonylbenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of quinolin-8-ol. This intermediate is then reacted with appropriate reagents to introduce the pyrrolidinylsulfonylbenzonitrile group. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of quinolin-8-oxide derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of various substituted quinoline and benzonitrile derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is explored for its biological activity. It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it valuable in the design of drugs targeting various diseases.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The quinoline moiety is known to bind to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinolin-8-ol: A simpler compound lacking the pyrrolidinylsulfonylbenzonitrile group.

  • Benzonitrile derivatives: Compounds with similar benzonitrile groups but different substituents.

  • Pyrrolidinylsulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic rings.

Uniqueness: 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of quinoline and benzonitrile groups, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c21-13-15-6-8-18(9-7-15)27(24,25)23-12-10-17(14-23)26-19-5-1-3-16-4-2-11-22-20(16)19/h1-9,11,17H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFJHPJSUUWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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